N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzenesulfonamide
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Description
Scientific Research Applications
Catalytic Enantioselective Reactions
The compound has been used in catalytic enantioselective reactions. For instance, it's involved in the aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines, producing chiral β-amino esters (Munck et al., 2017). This process highlights its role in synthesizing derivatives with high enantioselectivities.
Development of Novel Heterocyclic Systems
The compound is integral in forming rare heterocyclic systems. For example, it's part of the synthesis process of dibenzo[b,f]pyrazolo[1,5-d][1,4]oxazepines via aromatic nucleophilic substitution and Smiles rearrangement, leading to single regioisomer formations (Sapegin et al., 2012).
Synthesis of Primary Sulfonamides
It plays a role in synthesizing primary sulfonamides, which are significant as carbonic anhydrase inhibitors. A study demonstrated the clean reaction of 4-Chloro-3-nitrobenzenesulfonamide with bis-electrophilic phenols, creating [1,4]oxazepine-based primary sulfonamides effective against human carbonic anhydrases (Sapegin et al., 2018).
Asymmetric Alkynylation
The compound is used in asymmetric alkynylation of cyclic imine dibenzo[b,f][1,4]oxazepines. This approach facilitates the synthesis of optically active derivatives containing a carbon-carbon triple bond, crucial for subsequent heterocyclic product transformations (Ren et al., 2014).
Asymmetric Transfer Hydrogenation
It has applications in asymmetric transfer hydrogenation (ATH) of dibenzo[b,f][1,4]oxazepine compounds. This technique provides biologically active derivatives with high conversion rates and enantioselectivity in water, an environmentally benign solvent (More & Bhanage, 2017).
Biomass-Involved Synthesis Strategies
The compound is involved in biomass-derived synthesis methods. For instance, a study showcased an efficient method to assemble novel benzo-fused N-heterocycles using biomass-derived N-arylated 2-aminophenol (Zhang et al., 2015).
Properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-14-5-4-6-17(11-14)29(26,27)23-16-8-10-20-18(13-16)22(25)24(3)19-12-15(2)7-9-21(19)28-20/h4-13,23H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RULDXLZPJCTRPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)N(C3=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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